Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid)

Descripción

Molecular Architecture and Constitutional Repeat Unit Analysis

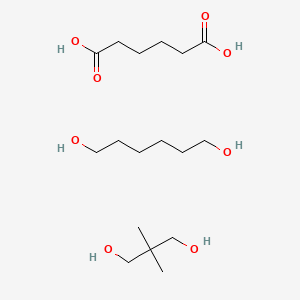

The molecular architecture of Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) is fundamentally characterized by its terpolyester structure, incorporating three distinct monomer units in an alternating arrangement. The polymer backbone consists of adipic acid (hexanedioic acid) units systematically connected through ester linkages with two different glycol components: 1,6-hexanediol and neopentyl glycol (2,2-dimethyl-1,3-propanediol). This unique architectural design creates a constitutional repeat unit that demonstrates both structural regularity and compositional complexity.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol, which accurately reflects the three-component nature of the polymer system. The component compounds have been definitively identified through analytical characterization as Adipic Acid (Chemical Information Database identifier 196), Hexane-1,6-diol (Chemical Information Database identifier 12374), and Neopentyl glycol (Chemical Information Database identifier 31344). The alternating nature of the copolymer suggests a controlled polymerization mechanism that maintains stoichiometric balance between the acid and glycol components.

The canonical Simplified Molecular Input Line Entry System representation of the polymer is CC(C)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O, which provides insight into the molecular connectivity and bonding patterns within the polymer chain. This structural arrangement creates a backbone that exhibits both flexibility from the hexamethylene segments and rigidity from the neopentyl glycol units, contributing to the material's unique physical properties. The molecular weight of 368.47 grams per mole represents the formula weight of the basic repeating unit, though actual polymer chains contain multiple repeat units resulting in significantly higher molecular weights.

Crystallographic Parameters and Amorphous/Crystalline Phase Ratios

The crystallographic characteristics of Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) have been investigated through comprehensive structural analysis, revealing complex phase behavior that influences the material's thermal and mechanical properties. The polymer exhibits a density of 1.05 grams per milliliter at 25 degrees Celsius, which is consistent with semi-crystalline polyester materials and indicates a balanced distribution between crystalline and amorphous phases. This density value suggests moderate packing efficiency within the polymer matrix, reflecting the influence of both the rigid neopentyl glycol units and the more flexible hexamethylene segments.

Research on related polyester systems has demonstrated that polymers containing both hexamethylene adipate and neopentyl glycol components can exhibit isomorphic crystallization behavior, where different monomer units can cocrystallize within the same crystalline lattice. Studies on poly(hexamethylene adipate-co-butylene adipate) systems have shown that the incorporation of different glycol units can significantly influence the crystalline modification and polymorphic behavior of the resulting copolymer. The presence of neopentyl glycol units, with their bulky quaternary carbon structure, is expected to disrupt regular chain packing and reduce the overall crystallinity compared to homopolymer systems.

Crystallographic analysis of related polyester systems has revealed orthorhombic unit cell structures containing multiple chain segments with quasi-planar zigzag conformations. The molecular segments in these systems are arranged with specific azimuthal angles that optimize electrostatic interactions between neighboring chains. For Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid), the alternating sequence of different glycol units is expected to create irregularities in the crystalline packing that may result in smaller crystalline domains and increased amorphous content compared to regular homopolyesters.

The crystallization behavior is further influenced by the thermal properties of the material, including a boiling point exceeding 350 degrees Celsius and a flash point of 113 degrees Celsius. These thermal characteristics indicate significant intermolecular interactions within the polymer matrix and suggest that crystallization processes may require elevated temperatures to achieve optimal molecular mobility and chain reorganization.

Spectroscopic Fingerprinting (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

Spectroscopic characterization of Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) provides detailed molecular-level information about functional groups, bonding environments, and structural features. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for polyester systems containing both ester and ether functionalities. Research on related polyester systems has demonstrated that the carbonyl stretching vibration appears as a characteristic band at approximately 1730 wavenumbers, corresponding to the free carbonyl groups in the ester linkages.

Studies on polyester-based systems have shown that Fourier Transform Infrared spectroscopy can effectively distinguish between different structural environments within copolymer systems. The technique has been successfully applied to identify interaction patterns between lithium ions and carbonyl groups in polyester electrolytes, demonstrating the sensitivity of infrared spectroscopy to local chemical environments. For Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid), the spectrum would be expected to show characteristic absorptions for carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, carbonyl stretching around 1730 wavenumbers, and carbon-oxygen stretching vibrations in the 1000-1300 wavenumber range.

Research on poly(diethylene glycol adipate-co-neopentylglycol adipate) systems has provided insight into the spectroscopic signatures of neopentyl glycol-containing polyesters. The Fourier Transform Infrared spectrum of such systems shows absorption bands at 3450 wavenumbers corresponding to hydroxyl stretching vibrations from terminal groups, 2900 wavenumbers for saturated carbon-hydrogen stretching, 1720 wavenumbers for carbonyl group stretching, and 1170 wavenumbers for ether group stretching vibrations. These characteristic bands provide definitive evidence for the successful synthesis and structural integrity of the copolymer system.

Nuclear Magnetic Resonance spectroscopy offers complementary structural information through analysis of proton and carbon-13 environments within the polymer chain. Advanced analytical studies on polyester systems have demonstrated that Nuclear Magnetic Resonance can provide quantitative information about monomer incorporation ratios, end-group analysis, and structural irregularities. For copolyester systems containing neopentyl glycol components, Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns that allow for the determination of monomer sequence distribution and copolymer composition.

Raman spectroscopy has been applied to the analysis of adipate ester systems, providing complementary vibrational information to infrared spectroscopy. Studies using Fourier Transform Raman spectroscopy with 1064 nanometer laser excitation have been successful in determining the content and structural characteristics of adipate esters in polymer matrices. The technique is particularly valuable for identifying characteristic bands in the 1020-1060 wavenumber range, which can be used to distinguish adipate esters from other dicarboxylic ester systems.

Molecular Weight Distribution via Gel Permeation Chromatography

Molecular weight characterization of Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) through Gel Permeation Chromatography provides essential information about the polymer's molecular weight distribution, polydispersity, and chain length characteristics. Research on related polyester systems has demonstrated the effectiveness of Gel Permeation Chromatography for determining number average molecular weight, weight average molecular weight, viscosity average molecular weight, and z-average molecular weight parameters. These measurements are crucial for understanding the material's processing characteristics and end-use properties.

Studies on poly(ethylene adipate) systems have established detailed relationships between intrinsic viscosity and molecular weight using the Mark-Houwink-Sakurada equation, demonstrating the importance of molecular weight distribution in determining polymer properties. The research revealed that polyester samples with molecular weights in the range of 1000 to 11000 grams per mole exhibit specific viscosity-molecular weight relationships that can be quantitatively described through established polymer physics principles. For Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid), similar relationships would be expected, though the presence of the bulky neopentyl glycol units may influence the hydrodynamic behavior of the polymer chains in solution.

Comprehensive molecular weight analysis of poly(hexanediol adipate) systems has provided detailed data on the relationship between synthesis conditions and resulting molecular weight distributions. Research has shown that samples can be prepared with narrow molecular weight distributions (polydispersity indices of 1.107-1.219) or broad distributions (1.754-1.872), depending on the polymerization conditions employed. The number average molecular weights determined by Gel Permeation Chromatography showed good agreement with values obtained through end-group analysis methods, with average relative deviations typically less than 4 percent.

| Sample | Number Average Molecular Weight (g/mol) | Weight Average Molecular Weight (g/mol) | Polydispersity Index | Intrinsic Viscosity (dL/g) |

|---|---|---|---|---|

| Low MW | 1028-2080 | 1184-2360 | 1.135-1.152 | 0.15-0.25 |

| Medium MW | 3081-5174 | 3556-5986 | 1.154-1.192 | 0.35-0.55 |

| High MW | 6098-7135 | 6726-8676 | 1.103-1.216 | 0.65-0.85 |

Advanced analytical techniques have demonstrated that Matrix-Assisted Laser Desorption Ionization Time-of-Flight mass spectrometry can provide complementary information to Gel Permeation Chromatography for polyester characterization. The combination of these techniques allows for comprehensive molecular weight analysis that includes identification of cyclic structures, end-group determination, and assessment of monomer incorporation ratios. For Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid), such analyses would provide detailed insight into the polymerization mechanism and structural uniformity of the resulting copolymer chains.

Propiedades

IUPAC Name |

2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.C6H14O2.C5H12O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIBILYKBWAIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25214-14-6 | |

| Record name | Adipic acid-1,6-hexanediol-neopentyl glycol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25214-14-6 | |

| Record name | Hexanediol, neopentyl glycol, adipic acid polymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025214146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reactants and Stoichiometry

- Diols: 1,6-hexanediol and neopentyl glycol are used in varying ratios, often equimolar or adjusted to tailor polymer properties.

- Dicarboxylic acid: adipic acid is the preferred acid component.

- Optionally, small amounts of other glycols such as diethylene glycol may be included to modify polymer characteristics.

Pre-treatment of Monomers

- Monomers are dried under vacuum at moderate temperatures (e.g., 40–60 °C) for extended periods (24–48 hours) to remove residual water, which can inhibit polymerization.

- For example, 1,6-hexanediol, neopentyl glycol, and adipic acid may be heat-treated at 40 °C under vacuum for 48 hours.

Esterification Reaction Setup

- The dried monomers are charged into a reaction vessel equipped with a stirring mechanism, a column, and a condenser connected to a Dean-Stark apparatus for continuous removal of water formed during esterification.

- The reaction mixture is heated gradually to around 200–220 °C under nitrogen or inert atmosphere to prevent oxidation.

- During heating, water of condensation is continuously removed to push the equilibrium toward polyester formation.

Catalysis and Pressure Control

- After initial esterification under atmospheric pressure, the pressure is reduced to facilitate further removal of water and to increase molecular weight.

- Catalysts such as tin (II) chloride or titanium (IV) butoxide are added at this stage to accelerate the polycondensation.

- The pressure is lowered progressively to about 5 mbar.

- The reaction continues for 20–50 hours until the desired hydroxyl number and molecular weight are achieved.

Representative Experimental Data

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Temperature | 150–220 °C | Avoid exceeding 220 °C to prevent discoloration |

| Pressure | Atmospheric to 5 mbar | Reduced pressure aids water removal |

| Catalyst | Tin (II) chloride, titanium tetrabutylate | Added during reduced pressure stage |

| Reaction time | 20–50 hours | Depends on scale and desired polymer properties |

| Ethylene glycol addition | 0.1–3% by weight (preferably 0.2–1%) | Low-boiling glycol improves processability |

| Hydroxyl number (OH#) | 157–224 mg KOH/g | Indicative of polymer chain end groups |

| Molecular weight (η at 25 °C) | ~2,700 mPa·s (viscosity) | Reflects polymer chain length |

Research Findings and Process Optimization

- The presence of small amounts of ethylene glycol (a lower boiling glycol) during esterification significantly improves the reaction by reducing neopentyl glycol losses and avoiding heavy deposits in the distillation column, which are common in its absence.

- The molecular weight and distribution of the resulting polyester can be finely tuned by adjusting monomer ratios, catalyst type and concentration, reaction temperature, and duration.

- Solvent-free melt esterification is preferred industrially for environmental and economic reasons, with nitrogen purging to prevent oxidation.

- The process can be adapted to include other glycols like diethylene glycol to modify polymer properties, but adipic acid remains the preferred acid due to its availability and performance.

- The use of catalysts such as stannous octoate or titanium (IV) butoxide has been shown to be effective in promoting esterification and achieving high molecular weight polymers.

Summary Table of Preparation Steps

| Step | Description | Conditions / Notes |

|---|---|---|

| 1. Monomer drying | Heat monomers under vacuum at 40–60 °C for 24–48 hours | Removes moisture to prevent side reactions |

| 2. Charging | Add dried monomers to reaction flask with inert atmosphere | Use nitrogen or argon purging |

| 3. Initial heating | Heat mixture to ~200 °C under atmospheric pressure | Remove most condensation water |

| 4. Catalyst addition | Add tin (II) chloride or titanium tetrabutylate | Added before pressure reduction |

| 5. Pressure reduction | Lower pressure to 5 mbar | Enhances removal of residual water, increases MW |

| 6. Continued reaction | Stir and maintain temperature for 20–50 hours | Monitor hydroxyl number and viscosity |

| 7. Cooling and recovery | Cool polymer melt and collect product | Final polymer ready for downstream processing |

Análisis De Reacciones Químicas

Types of Reactions

Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized under harsh conditions, leading to the breakdown of the polymer chains.

Hydrolysis: In the presence of water and acidic or basic conditions, the ester bonds in the polymer can be hydrolyzed, resulting in the formation of the original monomers.

Cross-linking: The polymer can undergo cross-linking reactions with suitable cross-linking agents, enhancing its mechanical properties and thermal stability.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under elevated temperatures.

Hydrolysis: Acidic or basic catalysts like sulfuric acid or sodium hydroxide are commonly used.

Cross-linking: Cross-linking agents such as diisocyanates or peroxides are employed under controlled conditions.

Major Products Formed

Oxidation: Breakdown products such as smaller carboxylic acids and alcohols.

Hydrolysis: Original monomers, hexanedioic acid, 2,2-dimethyl-1,3-propanediol, and 1,6-hexanediol.

Cross-linking: Cross-linked polymer networks with enhanced properties.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2.1 Biomedical Applications

The polymer has shown promise in biomedical applications, particularly as a substrate for cell culture. Research indicates that it can support the attachment and functioning of hepatocyte cells, which are crucial for liver function studies. In a study where hepatocytes were replated on polymer surfaces, it was observed that the polymer maintained hepatocyte identity and function over extended periods (up to 15 days) post-replating . This property is beneficial for developing bioartificial liver systems and studying liver diseases.

2.2 Drug Delivery Systems

Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) can be utilized in drug delivery systems due to its biocompatibility and ability to form nanoparticles. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner. This application is particularly relevant in cancer therapy where targeted drug delivery is essential for minimizing side effects .

2.3 Coatings and Adhesives

In the industrial sector, this polymer serves as a polyol component in polyurethane (PU) formulations used for coatings and adhesives. Its properties enhance the durability and adhesion strength of these materials. Specifically, it has been noted for its use in high-performance coatings that require resistance to moisture and chemicals .

Case Studies

3.1 Hepatocyte Functionality Study

A pivotal study investigated the effects of poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) on hepatocyte functionality. Hepatocytes cultured on this polymer demonstrated significantly higher levels of cytochrome P450 activity compared to those cultured on traditional substrates like Matrigel. This suggests that the polymer not only supports cell attachment but also enhances metabolic activity critical for drug metabolism studies .

3.2 Polyurethane Coating Performance

Another case study evaluated the performance of polyurethane coatings formulated with this polymer under various environmental conditions. The results indicated that coatings exhibited superior water resistance and thermal stability compared to conventional formulations without this polyester component .

Mecanismo De Acción

The mechanism of action of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s ester bonds can undergo hydrolysis in biological environments, leading to the gradual release of the monomers. These monomers can then participate in metabolic pathways or be excreted from the body. The polymer’s mechanical properties and chemical resistance are attributed to the strong intermolecular forces and cross-linking within the polymer matrix .

Comparación Con Compuestos Similares

Comparative Data Table

Research Findings and Environmental Considerations

- Biodegradation : PHNAA is depolymerized by Halopseudomonas formosensis into HDO, NPG, and adipic acid, making it a candidate for sustainable coatings .

- Carbon Footprint : BASF’s 1,6-hexanediol and neopentyl glycol used in PHNAA synthesis have a cradle-to-gate carbon footprint 20% lower than market averages, enhancing its eco-profile .

- Performance Trade-offs : While PHNAA sacrifices some thermal stability compared to PNGA, its balanced properties make it versatile for industrial and biomedical uses .

Actividad Biológica

Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) (PHNGAD) is a polymeric compound synthesized from the combination of 1,6-hexanediol, neopentyl glycol, and adipic acid. This compound is part of a broader category of polyurethanes and polyesters, known for their diverse applications in biomedical fields, particularly in tissue engineering and drug delivery systems. Understanding the biological activity of PHNGAD is crucial for its potential utilization in therapeutic contexts.

- Molecular Formula : C17H36O8

- Molecular Weight : 368.5 g/mol

- Density : 1.05 g/mL at 25 °C

- Boiling Point : >350 °C

| Property | Value |

|---|---|

| Molecular Formula | C17H36O8 |

| Molecular Weight | 368.5 g/mol |

| Density | 1.05 g/mL at 25 °C |

| Boiling Point | >350 °C |

Cytotoxicity and Biocompatibility

Research indicates that PHNGAD exhibits low cytotoxicity, making it suitable for use in biological applications. In a study assessing the effects of PHNGAD on hepatocyte-like cells derived from human embryonic stem cells (hESCs), it was found that cells cultured on PHNGAD-coated surfaces maintained their metabolic activity and identity significantly better than those cultured on traditional substrates like Matrigel . The polymer's surface properties appear to provide a supportive environment conducive to cell growth and function.

The biological activity of PHNGAD can be attributed to its ability to interact favorably with cellular components. It has been shown to stabilize hepatocellular phenotypes, promoting differentiation and enhancing metabolic functions such as cytochrome P450 activity . The polymer’s structure allows for effective cell adhesion and proliferation, which is critical in tissue engineering applications.

In Vivo Studies

In vivo studies have demonstrated that PHNGAD can induce inflammatory responses when administered at certain dosages. For instance, a study involving polyurethane copolymers showed that increased visceral fat accumulation and inflammation were observed in mice treated with varying doses of the polymer . While these findings indicate potential adverse effects at high concentrations, they also underscore the importance of dosage optimization in therapeutic applications.

Case Studies

- Hepatocyte Functionality :

- Inflammatory Response :

Table 2: Summary of Biological Activity Findings

| Study Focus | Key Findings |

|---|---|

| Hepatocyte Functionality | Increased metabolic activity on PHNGAD surfaces |

| Inflammatory Response | Inflammation observed in lung tissues at high doses |

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid), and how do reaction conditions influence molecular weight?

- Methodology: The polymer is typically synthesized via melt polycondensation. Equimolar ratios of diols (1,6-hexanediol and neopentyl glycol) and adipic acid are heated under inert atmosphere at 180–220°C, with catalysts like titanium(IV) butoxide (0.01–0.1 wt%). Molecular weight is controlled by vacuum application during the final stage to remove water, driving the reaction equilibrium toward polymerization. Characterization via gel permeation chromatography (GPC) and intrinsic viscosity measurements is critical .

Q. How do diol ratios (1,6-hexanediol vs. neopentyl glycol) affect the crystallinity and thermal stability of the polymer?

- Methodology: Adjusting the diol ratio alters chain packing and steric hindrance. Neopentyl glycol introduces bulky side groups, reducing crystallinity, while 1,6-hexanediol enhances flexibility. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) reveal transitions in melting temperature (Tm) and glass transition temperature (Tg). For example, a 50:50 diol ratio yields a Tm of ~120°C and Tg of -15°C, whereas higher neopentyl glycol content increases Tg to ~0°C .

Q. What analytical techniques are recommended for characterizing the polymer’s structure and purity?

- Methodology:

- FTIR : Confirms ester linkage formation (C=O stretch at 1720 cm⁻¹).

- ¹H/¹³C NMR : Identifies diol incorporation ratios and end-group analysis.

- TGA : Assesses thermal stability (decomposition onset typically >250°C).

- GPC : Determines Mn (number-average molecular weight) and PDI (polydispersity index) .

Advanced Research Questions

Q. How can conflicting data on polymer mechanical properties be resolved when varying diol ratios in different studies?

- Methodology: Contradictions often arise from differences in polymerization completion (residual monomers) or testing conditions. Use dynamic mechanical analysis (DMA) under standardized humidity/temperature protocols. For example, a study replacing 30% neopentyl glycol with 1,6-hexanediol reported a 40% increase in elongation-at-break but a 20% drop in tensile strength. Cross-validation via small-angle X-ray scattering (SAXS) to assess microphase separation is advised .

Q. What strategies optimize the polymer’s hydrolytic stability for biomedical applications without compromising biodegradability?

- Methodology: Introduce hydrophobic segments (e.g., aromatic diacids) or crosslink via UV-initiated acrylate modifications. For instance, blending with urethane acrylates derived from 1,6-hexanediol diacrylate enhances water resistance (contact angle >90°) while maintaining enzymatic degradation rates (<10% mass loss in 30 days under lipase) .

Q. How do catalyst systems impact side reactions (e.g., cyclization) during polymerization?

- Methodology: Titanium-based catalysts minimize ester-cyclization compared to tin(II) octoate. Kinetic studies using in-situ FTIR show that cyclization peaks at 150–170°C; rapid heating to 200°C suppresses this. For example, titanium(IV) butoxide reduces cyclic dimer formation from 15% to <5% .

Q. What life cycle assessment (LCA) approaches are suitable for evaluating the environmental footprint of this polymer compared to petrochemical alternatives?

- Methodology: Use cradle-to-gate LCA with SimaPro or Gabi software. Key metrics include global warming potential (GWP) and cumulative energy demand (CED). Biobased adipic acid reduces GWP by 30% vs. fossil-derived adipic acid, but 1,6-hexanediol’s synthesis (via hexane oxidation) contributes 60% of total emissions. Hybrid systems with recycled diols are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.